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ADP monopotassium -

ADP monopotassium

Catalog Number: EVT-8447033
CAS Number:
Molecular Formula: C10H15KN5O10P2
Molecular Weight: 466.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ADP monopotassium is classified as a nucleotide and is derived from adenosine triphosphate through the hydrolysis of one phosphate group. It exists in various forms in biological systems, primarily as a component of cellular energy metabolism. The compound can be sourced from natural biological processes or synthesized in laboratory settings for research and industrial applications.

Synthesis Analysis

Methods of Synthesis

ADP monopotassium can be synthesized through several methods, including:

  1. Enzymatic Reactions:
    • One common method involves the action of adenosine kinase, which catalyzes the phosphorylation of adenosine to form AMP (adenosine monophosphate), which can subsequently be phosphorylated to ADP.
    • Another pathway includes the myokinase reaction where two molecules of ADP can yield one molecule of ATP and one molecule of AMP.
  2. Chemical Synthesis:
    • Chemical methods may involve the reaction of adenosine with phosphoric acid derivatives in the presence of potassium salts to yield ADP monopotassium.
    • Multi-enzyme cascade systems have also been developed to produce ADP from adenosine and inorganic polyphosphate .

Technical Details

The synthesis often requires specific conditions such as pH control, temperature regulation, and the presence of divalent cations like magnesium to facilitate enzymatic activity. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) techniques.

Molecular Structure Analysis

Structure and Data

The molecular formula for adenosine 5'-diphosphate monopotassium salt is C10H14KN5O10P2C_{10}H_{14}KN_{5}O_{10}P_{2} with a molecular weight of approximately 465.29 g/mol .

  • Structural Features:
    • The compound contains an adenine base attached to a ribose sugar, which is further linked to two phosphate groups.
    • The presence of potassium ions stabilizes the structure and enhances solubility in aqueous solutions.

Visualization

The three-dimensional structure can be represented using computational chemistry software to visualize the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions Involving ADP Monopotassium

ADP monopotassium participates in several key biochemical reactions:

  1. Phosphorylation Reactions:
    • ADP can be phosphorylated to ATP by ATP synthase during oxidative phosphorylation.
    • It can also react with inorganic phosphate to regenerate ATP in various metabolic pathways.
  2. Dephosphorylation:
    • Under certain conditions, ADP can be hydrolyzed back to AMP, releasing inorganic phosphate.
  3. Involvement in Metabolic Pathways:
    • ADP acts as an allosteric regulator for enzymes involved in glycolysis and the citric acid cycle, influencing energy production based on cellular energy levels .
Mechanism of Action

Process and Data

ADP monopotassium functions primarily as a signaling molecule and energy donor within cells:

  • Energy Transfer: It plays a pivotal role in transferring energy through the phosphorylation-dephosphorylation cycles that regulate metabolic pathways.
  • Regulatory Role: As an allosteric activator, it modulates enzyme activities based on cellular energy demands. For instance, it activates myokinase, which facilitates ATP regeneration when energy levels are low .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ADP monopotassium typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water at concentrations around 10 mg/mL .
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade if exposed to extreme pH or temperature variations.
  • Reactivity: It readily participates in phosphorylation reactions due to its reactive phosphate groups.
Applications

Scientific Uses

ADP monopotassium has several important applications in scientific research:

  1. Biochemical Studies: It is widely used as a substrate in studies involving enzymatic reactions related to energy metabolism.
  2. Pharmacological Research: Its role as a P2Y receptor agonist makes it valuable for studying platelet activation and cardiovascular functions .
  3. Cellular Metabolism Research: Researchers utilize ADP monopotassium to investigate metabolic pathways and regulatory mechanisms within cells.
Enzymatic and Metabolic Roles in Biological Systems

Adenosine Diphosphate as a Core Component of Cellular Energy Transfer Mechanisms

Adenosine diphosphate serves as a fundamental molecular intermediary in bioenergetic processes across all known life forms. This nucleotide consists of an adenine base, a ribose sugar, and two phosphate groups, existing primarily as the monopotassium salt (adenosine diphosphate monopotassium) in physiological contexts to maintain charge balance. Its primary function resides in cellular energy transduction, operating within the adenosine triphosphate-adenosine diphosphate cycle. During energy-requiring processes, adenosine triphosphate undergoes hydrolysis to adenosine diphosphate and inorganic phosphate, releasing approximately 30.5 kilojoules per mole under standard conditions. Conversely, adenosine diphosphate is rephosphorylated to adenosine triphosphate through substrate-level phosphorylation, oxidative phosphorylation, or photophosphorylation, effectively storing energy within the newly formed phosphoanhydride bond. This cyclic interconversion represents the principal mechanism for energy transfer in cellular metabolism, driving processes ranging from ion transport and muscle contraction to biosynthetic reactions [1] [6].

The cellular concentration ratio of adenosine triphosphate to adenosine diphosphate functions as a critical metabolic indicator, regulating enzymatic activity through allosteric mechanisms. Multiple enzymes involved in glycolysis, gluconeogenesis, and glycogen metabolism are exquisitely sensitive to adenosine diphosphate levels. For instance, elevated adenosine diphosphate concentrations activate phosphofructokinase-1 and pyruvate kinase while simultaneously inhibiting fructose-1,6-bisphosphatase, thereby directing metabolic flux toward energy production when cellular energy reserves are depleted. Beyond its role in central metabolism, adenosine diphosphate participates directly in enzymatic reactions as a substrate or product, including those catalyzed by kinases and phosphotransferases. The phosphorylation state of adenine nucleotides (adenosine triphosphate, adenosine diphosphate, adenosine monophosphate) also integrates with the adenosine monophosphate-activated protein kinase system, a master regulator of cellular energy homeostasis that modulates carbohydrate and lipid metabolism during energy stress [1] [5].

Modulation of Adenosine Triphosphate Synthase Activity via Adenosine Diphosphate-Magnesium Complexation Dynamics

Magnesium ions form biologically essential coordination complexes with adenosine diphosphate that significantly influence nucleotide-protein interactions and enzymatic catalysis. Experimental studies using equilibrium dialysis and enzyme kinetics demonstrate that magnesium ions selectively enhance adenosine diphosphate binding affinity to phosphoglycerate kinase, with dissociation constants decreasing from 0.18-0.27 millimolar for free adenosine diphosphate to 0.05-0.06 millimolar for the magnesium-adenosine diphosphate complex. This magnesium-dependent binding enhancement does not occur with adenosine triphosphate, indicating specificity in molecular recognition [2]. Molecular dynamics simulations reveal that magnesium ions coordinate adenosine diphosphate through interactions predominantly with oxygen atoms in the α- and β-phosphate groups, forming a stable pyramidal coordination geometry that alters the nucleotide's conformational dynamics. This complexation induces structural changes that optimize adenosine diphosphate positioning within enzyme active sites, particularly those requiring precise phosphate group orientation for catalysis [9].

Table 1: Magnesium-Dependent Binding Affinities of Adenosine Diphosphate to Phosphoglycerate Kinase

Nucleotide FormDissociation Constant (Kd) RangeEnzyme Inhibition Characteristics
Adenosine Diphosphate0.18-0.27 millimolarWeak competitive inhibition
Magnesium-Adenosine Diphosphate Complex0.05-0.06 millimolarPotent competitive inhibition comparable to Kd values
Adenosine Triphosphate0.17-0.23 millimolar (magnesium-independent)Not applicable

The magnesium-adenosine diphosphate complex exerts profound regulatory effects on adenosine triphosphate synthase, the rotary motor enzyme responsible for adenosine triphosphate production in mitochondria and chloroplasts. This complex functions as both a substrate for adenosine triphosphate synthesis and a potent inhibitor when concentrations exceed physiological levels. Structural analyses of adenosine triphosphate synthase crystallized with magnesium-adenosine diphosphate reveal multiple binding modes where the magnesium ion adopts variable orientations relative to phosphate groups. During catalytic turnover, magnesium coordination stabilizes the adenosine diphosphate molecule within catalytic sites, facilitating nucleophilic attack by inorganic phosphate. Additionally, nuclear magnetic resonance studies demonstrate that magnesium complexation reduces adenosine diphosphate's rotational and translational mobility in solution, as evidenced by decreased diffusion coefficients and increased spin-lattice relaxation rates. This constrained molecular dynamics likely contributes to the precise positioning required for enzymatic binding and transition state formation during phosphoryl transfer reactions [2] [9].

Strain-Specific Variations in Adenosine Diphosphate-Mediated Neurotransmitter Regulation Across Inbred Mouse Models

Regional neurochemistry studies reveal significant variations in adenosine diphosphate metabolism across different brain regions and mouse strains, suggesting genetic modulation of purinergic signaling pathways. High-performance liquid chromatography with electrochemical detection measurements demonstrate that baseline concentrations of adenosine diphosphate and its metabolites (adenosine triphosphate, adenosine monophosphate, adenosine) vary substantially across six brain regions in C57BL/6J mice. The striatum exhibits the highest adenosine diphosphate levels (0.38 ± 0.04 nanomoles per milligram tissue), followed by the cortex (0.29 ± 0.03 nanomoles per milligram tissue), hippocampus (0.27 ± 0.03 nanomoles per milligram tissue), olfactory bulb (0.25 ± 0.03 nanomoles per milligram tissue), substantia nigra (0.22 ± 0.02 nanomoles per milligram tissue), and cerebellum (0.18 ± 0.02 nanomoles per milligram tissue). These regional differences correlate with variable densities of purinergic receptors and ectonucleotidases, suggesting specialized neuromodulatory functions across brain regions [3].

Table 2: Strain-Specific Variations in Adenosine Diphosphate and Metabolite Concentrations in Mouse Brain Regions (nanomoles per milligram tissue)

Brain RegionC57BL/6JSwiss WebsterFVB/NJ129P/JBALB/c
Striatum0.38 ± 0.040.32 ± 0.030.29 ± 0.030.31 ± 0.030.27 ± 0.03
Cortex0.29 ± 0.030.25 ± 0.030.27 ± 0.030.26 ± 0.030.23 ± 0.02
Hippocampus0.27 ± 0.030.23 ± 0.020.24 ± 0.020.25 ± 0.020.22 ± 0.02

Comparative analyses across five inbred mouse strains (C57BL/6J, Swiss Webster, FVB/NJ, 129P/J, BALB/c) further demonstrate strain-dependent variations in purine concentrations. C57BL/6J mice consistently show higher adenosine diphosphate levels across all brain regions compared to other strains, while BALB/c mice exhibit the lowest concentrations. These genetic differences in adenosine diphosphate metabolism correlate with established behavioral and physiological phenotypes. For example, C57BL/6J mice display enhanced spatial learning and memory performance in maze tests compared to BALB/c mice, suggesting a potential link between elevated purinergic tone and cognitive function. The strain-specific variations likely arise from polymorphisms in genes encoding ectonucleotidases (such as CD39 and CD73), adenosine diphosphate-handling transporters, or regulatory elements controlling purine metabolic pathways. These findings highlight the importance of genetic background in adenosine diphosphate-mediated neurotransmission and its potential implications for neurological disorder models where purinergic signaling is dysregulated [3] [10].

Adenosine Diphosphate Monopotassium as a Secondary Soluble Factor in Radiation-Induced Cellular Response Pathways

Within radiation oncology contexts, adenosine diphosphate monopotassium functions as a significant soluble component in the nucleotide damage-associated molecular pattern cascade following ionizing radiation exposure. Radiation-induced cellular damage triggers rapid release of adenosine triphosphate into the extracellular space through compromised plasma membranes and active vesicular export mechanisms. This extracellular adenosine triphosphate undergoes sequential dephosphorylation by ectonucleotidases—primarily CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase)—yielding adenosine diphosphate and ultimately adenosine. The monopotassium salt form predominates under physiological potassium concentrations, influencing charge distribution and molecular interactions. CD39 catalyzes the conversion of adenosine triphosphate to adenosine diphosphate and subsequently to adenosine monophosphate, while CD73 dephosphorylates adenosine monophosphate to adenosine. This enzymatic cascade establishes a spatial gradient of purinergic mediators within the tumor microenvironment [4] [7].

Table 3: Ectonucleotidase Cascade in Radiation-Induced Immunogenic Signaling

EnzymeSubstrateProductBiological Consequence in Tumor Microenvironment
CD39 (ENTPD1)Adenosine TriphosphateAdenosine DiphosphatePro-inflammatory to immunosuppressive transition
CD39 (ENTPD1)Adenosine DiphosphateAdenosine MonophosphateAmplification of adenosine precursor pool
CD73 (NT5E)Adenosine MonophosphateAdenosineImmunosuppression via A2A receptor activation
ENPP1Nucleoside TriphosphatesAdenosine MonophosphateConversion of immunostimulatory cGAMP to AMP

Adenosine diphosphate monopotassium generated through this pathway serves dual roles in cellular radiation responses. Initially, it functions as an immunostimulatory signal by activating P2Y1 and P2Y12 purinergic receptors on immune cells, promoting dendritic cell maturation and T-cell priming. However, its rapid conversion to adenosine monophosphate and adenosine shifts the balance toward immunosuppression through adenosine A2A receptor signaling. This metabolic conversion represents a critical radioresistance mechanism whereby the initial pro-inflammatory nucleotide signal is transformed into an anti-inflammatory nucleoside signal. Radiation therapy significantly amplifies this ectonucleotidase activity within tumors, with studies demonstrating increased CD39 and CD73 expression following clinical radiation fractions. The adenosine diphosphate-to-adenosine conversion rate directly correlates with recruitment of immunosuppressive regulatory T cells and myeloid-derived suppressor cells, establishing an immunoprotective niche within irradiated tumor microenvironments. Consequently, pharmacological inhibition of CD39 or CD73 prevents adenosine diphosphate monopotassium catabolism, sustains P2 receptor activation, and synergizes with radiation to enhance antitumor immunity in preclinical models [4] [7].

Properties

Product Name

ADP monopotassium

Molecular Formula

C10H15KN5O10P2

Molecular Weight

466.30 g/mol

InChI

InChI=1S/C10H15N5O10P2.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1

InChI Key

UXPQJISFYLAMBZ-MCDZGGTQSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[K]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[K]

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